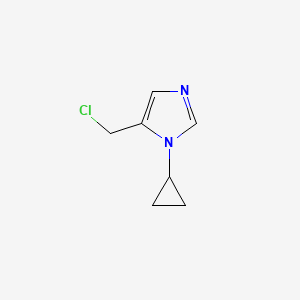

5-(Chloromethyl)-1-cyclopropyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in chemical and biological sciences. nbinno.com Its aromaticity, conferred by a planar ring system with six π-electrons, grants it significant stability. nbinno.com This structural feature, combined with its amphoteric nature (acting as both a weak acid and a weak base), makes it a versatile building block in synthetic chemistry. nbinno.com

The imidazole nucleus is a fundamental component of numerous biologically vital molecules, including the amino acid histidine, purines in DNA, and the neurotransmitter histamine. nbinno.comresearchgate.net This prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like water solubility and hydrogen bonding capabilities. nih.gov Researchers have extensively utilized the imidazole core to develop compounds with a wide array of pharmacological activities. journalijcar.org Furthermore, its ability to coordinate with metal ions makes it crucial in the fields of coordination chemistry and catalysis. nbinno.com

Overview of Halogenated Imidazoles in Synthetic Transformations

Halogenated imidazoles are highly valuable intermediates in organic synthesis, serving as versatile precursors for more complex molecules. The introduction of a halogen atom onto the imidazole ring or its substituents significantly influences the molecule's reactivity, providing a handle for various synthetic transformations.

The carbon-halogen bond can be readily manipulated, making these compounds key starting materials for cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. This allows for the attachment of diverse aryl or alkyl groups. youtube.com The halogen can also be displaced by nucleophiles to introduce a range of functional groups. For instance, chloromethyl derivatives, such as 5-(chloromethyl)-1-cyclopropyl-1H-imidazole, are particularly reactive. The chlorine atom on the methyl group is susceptible to nucleophilic substitution, enabling the facile introduction of amines, alcohols, thiols, and other moieties. This reactivity is exemplified by the synthesis of related compounds where a chloromethyl group is used to build more complex structures. chemicalbook.com Methods for the direct halogenation of the imidazole ring often utilize reagents like N-halosuccinimides or elemental halogens. youtube.comgoogle.com

Structural Context of this compound within the Imidazole Class

This compound is a disubstituted imidazole derivative with distinct structural features that dictate its chemical properties and potential applications. Its core is the 1H-imidazole ring, which provides the foundational aromatic and electronic characteristics.

The substitution pattern is key to its specific nature:

1-Cyclopropyl Group: The presence of a cyclopropyl (B3062369) ring at the N-1 position is significant. The cyclopropyl group is a "bioisostere" often used in drug design to increase metabolic stability, enhance biological activity, or fix the conformation of a molecule. chemenu.com Its unique electronic properties can also influence the reactivity of the imidazole ring.

5-Chloromethyl Group: The chloromethyl group at the C-5 position is a primary reactive site. As a benzylic-like halide, the chlorine atom is activated towards nucleophilic substitution reactions, making this compound a useful building block for introducing the 1-cyclopropyl-1H-imidazol-5-yl)methyl moiety into larger molecules.

The combination of a stable, drug-like cyclopropyl substituent and a reactive chloromethyl handle on the versatile imidazole scaffold places this compound as a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. chemenu.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 779321-00-5 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Histamine |

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopropylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-3-7-4-9-5-10(7)6-1-2-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHTYYRXKRZLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 1 Cyclopropyl 1h Imidazole

Historical and Classical Synthetic Routes to Substituted Imidazoles

The foundational methods for imidazole (B134444) synthesis date back to the 19th century and provide robust, albeit sometimes harsh, routes to the imidazole core. The Debus-Radziszewski synthesis, first reported in 1858, is a cornerstone multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. wikipedia.orgijprajournal.com This and other classical methods can be adapted to produce precursors for the target molecule.

Adaptations for Introduction of Chloromethyl Moiety

The introduction of a chloromethyl group onto an imidazole ring is typically achieved through the conversion of a more accessible hydroxymethyl precursor. A classical and direct method involves the reaction of the corresponding (1-cyclopropyl-1H-imidazol-5-yl)methanol with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. For instance, a similar synthesis of 5-chloromethyl-1-methyl-1H-imidazole involves treating the corresponding 1-methyl-1H-imidazole-5-methanol intermediate with thionyl chloride in a solvent like dichloromethane. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Strategies for Cyclopropyl (B3062369) Ring Integration at N1-Position

Classical strategies for installing an N-substituent on the imidazole ring primarily involve N-alkylation. For the integration of a cyclopropyl group, this would entail the reaction of a pre-formed 5-(chloromethyl)-1H-imidazole or a protected precursor with a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl iodide. The reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. pharmaguideline.commdpi.com The choice of base and solvent is crucial to manage reactivity and prevent side reactions, particularly with the reactive chloromethyl group present elsewhere on the ring.

| Classical Method | Description | Typical Reagents |

| Debus-Radziszewski Synthesis | Condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia to form the imidazole core. wikipedia.org | Glyoxal, Aldehyde, Ammonia |

| Chlorination of Alcohol | Conversion of a hydroxymethyl group at the C5 position to a chloromethyl group. chemicalbook.com | Thionyl chloride (SOCl₂), Dichloromethane |

| N-Alkylation | Introduction of the cyclopropyl group at the N1 position via nucleophilic substitution. pharmaguideline.com | Cyclopropyl bromide, Base (NaH, K₂CO₃) |

Modern and Efficient Synthetic Approaches

Contemporary synthetic chemistry offers more efficient, selective, and environmentally benign alternatives to classical methods. These approaches often involve sophisticated catalysts and reaction designs to achieve high yields and functional group tolerance under milder conditions.

Transition-Metal-Catalyzed Methodologies for Imidazole Core Formation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. mdpi.com Catalysts based on copper, rhodium, palladium, and iron enable novel pathways for constructing the imidazole ring with high regioselectivity. mdpi.comorganic-chemistry.org For example, copper-catalyzed [3+2] cycloaddition reactions can be employed to create multisubstituted imidazoles from various starting materials. organic-chemistry.org Rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles also provide an efficient route to the imidazole core. organic-chemistry.org These methods offer the potential to construct the 1-cyclopropyl-imidazole skeleton directly, which could then be functionalized at the C5 position. The use of transition metals often allows for milder reaction conditions compared to classical syntheses. beilstein-journals.orgrsc.org

Green Chemistry Principles in the Synthesis of Halogenated Imidazoles

The principles of green chemistry aim to reduce waste and the use of hazardous substances. In imidazole synthesis, these principles are applied through various strategies. researchgate.net One approach is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. ijprajournal.comasianpubs.orgsemanticscholar.org Solvent-free reactions or the use of environmentally benign solvents like water are also key green approaches. asianpubs.orgwjbphs.comresearchgate.net Furthermore, the development of reusable catalysts, such as zeolites or magnetic nanoparticles, minimizes waste and improves the economic viability of the synthesis. nih.govresearchgate.net These green protocols can be applied to the multi-component synthesis of the imidazole core, providing an eco-friendly pathway to the necessary precursors for 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole. nih.govisca.me

Multi-Component Reactions (MCRs) and One-Pot Synthesis

MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. isca.me This approach is advantageous as it minimizes purification steps, saves time, and reduces solvent waste. semanticscholar.org Modern variations of the Debus-Radziszewski reaction utilize a range of catalysts, such as p-toluenesulfonic acid (PTSA) or various Lewis acids, to improve yields and broaden the substrate scope under milder conditions. isca.mersc.org A one-pot, four-component reaction involving a 1,2-dicarbonyl compound, an appropriate aldehyde, ammonium (B1175870) acetate, and cyclopropylamine (B47189) could potentially be designed to directly assemble the 1-cyclopropyl-substituted imidazole core. rsc.orgsharif.edu Such one-pot procedures represent a highly efficient and atom-economical strategy for accessing complex substituted imidazoles. semanticscholar.orgacs.org

| Modern Approach | Key Features | Examples of Catalysts/Conditions |

| Transition-Metal Catalysis | High regioselectivity, mild reaction conditions. mdpi.combeilstein-journals.org | Copper, Rhodium, Palladium, Iron complexes. organic-chemistry.org |

| Green Chemistry | Reduced waste, use of safer solvents, energy efficiency. researchgate.net | Microwave irradiation, water as solvent, reusable catalysts (zeolites). asianpubs.orgnih.gov |

| MCRs & One-Pot Synthesis | High efficiency, atom economy, reduced number of steps. semanticscholar.orgisca.me | PTSA, Erbium triflate, various Lewis acids. organic-chemistry.orgisca.mersc.org |

Regioselectivity and Stereocontrol in this compound Synthesis

The synthesis of this compound necessitates careful control over the regiochemical placement of the chloromethyl group on the imidazole ring. Stereochemical considerations regarding the cyclopropyl substituent are also pertinent to a comprehensive understanding of the synthetic strategy.

Control over Halomethyl Group Position

The regioselective synthesis of this compound is typically achieved through a multi-step process that introduces a functional group at the C5 position of the 1-cyclopropyl-1H-imidazole core, which is subsequently converted to the chloromethyl group. Direct chloromethylation of 1-cyclopropyl-1H-imidazole is generally avoided due to the potential for multiple substitutions and the formation of a mixture of regioisomers.

A common and effective strategy involves the initial formylation of 1-cyclopropyl-1H-imidazole, followed by reduction and subsequent chlorination. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including imidazoles. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.

The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted imidazoles is dictated by the electronic properties of the imidazole ring. The C5 position is the most electron-rich and, therefore, the most nucleophilic carbon atom, making it the preferred site for electrophilic substitution. nih.gov The N-cyclopropyl group at the 1-position further enhances the electron density at the C5 position, thus directing the formylation to occur regioselectively at this site to yield 1-cyclopropyl-1H-imidazole-5-carbaldehyde.

The subsequent reduction of the aldehyde to the corresponding alcohol, 1-cyclopropyl-5-(hydroxymethyl)-1H-imidazole, is a straightforward transformation that can be accomplished using a variety of reducing agents, such as sodium borohydride.

The final step is the conversion of the hydroxymethyl group to the desired chloromethyl group. This is typically achieved by treating the alcohol with a chlorinating agent, such as thionyl chloride or oxalyl chloride. This reaction proceeds via a nucleophilic substitution mechanism and is generally high-yielding. A similar transformation has been documented in the synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, where the corresponding hydroxymethyl precursor is treated with thionyl chloride. chemicalbook.com

A plausible synthetic pathway is outlined in the table below:

| Step | Reactant(s) | Reagent(s) | Product(s) | Key Transformation |

| 1 | 1-Cyclopropyl-1H-imidazole | POCl₃, DMF | 1-Cyclopropyl-1H-imidazole-5-carbaldehyde | Regioselective formylation |

| 2 | 1-Cyclopropyl-1H-imidazole-5-carbaldehyde | NaBH₄, Methanol | 1-Cyclopropyl-5-(hydroxymethyl)-1H-imidazole | Reduction of aldehyde |

| 3 | 1-Cyclopropyl-5-(hydroxymethyl)-1H-imidazole | SOCl₂, Dichloromethane | This compound | Chlorination of alcohol |

Mechanistic Investigations of Reactions Involving 5 Chloromethyl 1 Cyclopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C5 position of the imidazole (B134444) ring is a primary site for nucleophilic attack. The general mechanism for this transformation is a bimolecular nucleophilic substitution (S_N2) reaction, where an incoming nucleophile displaces the chloride ion.

Table 1: Predicted Factors Influencing SN2 Reactions at the Chloromethyl Group

| Factor | Influence on SN2 Reaction Rate at the Chloromethyl Group | Rationale |

| :--- | :--- | :--- |

| **Nature of the Nucleophile** | Stronger nucleophiles will increase the reaction rate. | The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the attacking species. |

| **Solvent Polarity** | Polar aprotic solvents are expected to accelerate the reaction. | These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. |

| **Leaving Group Ability** | The chloride ion is a good leaving group, facilitating the reaction. | The stability of the leaving group as an independent species is crucial for the progress of the substitution. |

| **Steric Hindrance** | The primary nature of the chloromethyl carbon minimizes steric hindrance. | SN2 reactions are sensitive to steric bulk around the reaction center. |While specific kinetic and thermodynamic data for the nucleophilic substitution of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole are not extensively documented in the literature, the reaction is expected to follow second-order kinetics, typical of an S_N2 mechanism. The rate law would be expressed as:

Rate = k[this compound][Nucleophile]

The reaction is generally thermodynamically favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond, and the liberation of the stable chloride anion. The activation energy for this process would be influenced by the electronic properties of the imidazole ring and the N-cyclopropyl group.

The N-cyclopropyl group can influence the reactivity of the chloromethyl group through a combination of electronic and steric effects. Electronically, the cyclopropyl (B3062369) group is known to be a weak electron-donating group through σ-donation into the π-system of the imidazole ring. This slight increase in electron density on the imidazole ring could have a modest activating effect on the S_N2 reaction by stabilizing the transition state.

Sterically, the cyclopropyl group is relatively small and is not expected to significantly hinder the approach of nucleophiles to the chloromethyl group at the C5 position. Therefore, its steric impact on the reaction rate is likely to be minimal compared to bulkier N-alkyl substituents.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring.

Table 2: Predicted Directing Effects of Substituents on the Imidazole Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| :--- | :--- | :--- | :--- |

| **1-Cyclopropyl** | N1 | Electron-donating (σ-donation) | Activates the ring, directs *ortho* (C2) and *para* (C4) |

| **5-Chloromethyl** | C5 | Weakly deactivating (inductive effect) | Directs *ortho* (C4) |In this compound, the two substituents will direct incoming electrophiles to specific positions on the imidazole ring. lumenlearning.comlibretexts.orgunizin.org

1-Cyclopropyl Group: As an electron-donating group, the cyclopropyl substituent at the N1 position activates the imidazole ring towards electrophilic attack. lumenlearning.com It will direct incoming electrophiles to the positions ortho (C2) and para (C4) relative to itself.

5-Chloromethyl Group: The chloromethyl group is weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. It will primarily direct incoming electrophiles to the position ortho (C4) to itself.

Considering the combined effects, the C4 position is strongly favored for electrophilic attack as it is activated by the N-cyclopropyl group and directed by the 5-chloromethyl group. The C2 position is also a potential site for substitution due to the directing effect of the N-cyclopropyl group.

The 1-cyclopropyl-1H-imidazole nucleus is expected to be more reactive towards electrophilic substitution than unsubstituted imidazole. globalresearchonline.netuobabylon.edu.iq The electron-donating nature of the cyclopropyl group increases the electron density of the imidazole ring, making it a more potent nucleophile. lumenlearning.com Imidazole itself is already more susceptible to electrophilic attack than other five-membered aromatic heterocycles like furan (B31954) and thiophene. globalresearchonline.net The attack is most likely to occur at the 4 or 5 positions due to the formation of a more stable cationic intermediate compared to an attack at the C2 position. globalresearchonline.netuobabylon.edu.iq

Cycloaddition Reactions of the Imidazole Ring System

The imidazole ring can participate in cycloaddition reactions, although this is less common than its substitution reactions. One potential pathway is a [3+2] cycloaddition, where the imidazole acts as a three-atom component. The presence of the N-cyclopropyl group, being electron-donating, could enhance the electron density of the imidazole π-system, potentially facilitating its participation in cycloaddition reactions with electron-deficient dipolarophiles.

However, specific examples of cycloaddition reactions involving this compound are not well-documented. The reactivity in such reactions would be highly dependent on the nature of the reacting partner and the reaction conditions. It is also possible for the exocyclic chloromethyl group to undergo intramolecular reactions, potentially leading to fused ring systems, but this would be a distinct reaction pathway from a cycloaddition involving the aromatic ring itself.

Rearrangement Processes Involving the 5-(Chloromethyl) Moiety

The rearrangement of substituents on the imidazole ring is a crucial aspect of its chemistry, influencing the synthesis of specifically substituted imidazoles and the potential isomerization of therapeutic agents. In the context of this compound, the migration of the 5-(chloromethyl) group to other positions on the imidazole nucleus, such as the C4 position, represents a significant area of mechanistic investigation. While specific studies on the rearrangement of this particular compound are not extensively documented in the literature, plausible mechanistic pathways can be postulated based on established principles of heterocyclic chemistry and rearrangement reactions observed in analogous imidazole systems.

Theoretical studies on substituted imidazoles have suggested that photochemical conditions can induce rearrangements. For instance, the photoisomerization of methyl-substituted imidazoles has been proposed to proceed through conical intersections, leading to the migration of substituents. nih.gov However, thermal rearrangements are often more synthetically relevant. One potential intramolecular pathway for the migration of the chloromethyl group is a nih.govnih.gov-sigmatropic shift. Computational studies on hydrogen and halogen migrations in imidazoles have shown that such sigmatropic rearrangements are theoretically possible, involving the movement of a substituent across the π-system of the imidazole ring. researchgate.net In the case of this compound, a concerted nih.govnih.gov-shift would involve the migration of the chloromethyl group from the C5 to the C4 position.

The electronic properties of the N1-substituent can significantly influence the feasibility of such rearrangements. The N-cyclopropyl group, with its unique electronic character, can affect the electron density distribution within the imidazole ring. Alkylation or protonation at the N1 position of an imidazole ring has been shown to increase its aromatic character, which could, in turn, affect the energy barrier for a sigmatropic shift. acs.org The precise impact of the cyclopropyl group on the activation energy for the migration of the 5-(chloromethyl) moiety would require specific computational or experimental investigation.

Another possibility is an intermolecular rearrangement mechanism, potentially acid- or base-catalyzed. In such a scenario, the chloromethyl group could be cleaved from the imidazole ring to form an intermediate, which then re-attaches at a different position. However, such mechanisms are less common for alkyl groups on a stable aromatic ring unless harsh conditions are employed.

Rearrangements are also known to occur during the synthesis of substituted imidazoles, such as in the van Leusen imidazole synthesis, where methyl migrations have been observed. mdpi.com This underscores the potential for substituent migration under certain reaction conditions. Furthermore, rearrangements in fused imidazole systems have been documented, often involving ring-opening and ring-closing sequences. nih.govrsc.org

Due to the absence of specific experimental data on the rearrangement of this compound, the following table presents hypothetical data for a thermally induced nih.govnih.gov-sigmatropic rearrangement to the 4-(chloromethyl) isomer, illustrating the kind of research findings that would be expected from such a study.

Table 1: Hypothetical Product Distribution in the Thermal Rearrangement of this compound

| Entry | Temperature (°C) | Time (h) | Conversion (%) | 5-(Chloromethyl) Isomer (%) | 4-(Chloromethyl) Isomer (%) |

| 1 | 150 | 12 | 25 | 75 | 25 |

| 2 | 180 | 12 | 50 | 50 | 50 |

| 3 | 200 | 8 | 75 | 25 | 75 |

| 4 | 220 | 4 | 90 | 10 | 90 |

This table is illustrative and based on general principles of chemical rearrangements; the data are not from actual experiments on this compound.

Further detailed mechanistic studies, likely involving isotopic labeling and computational modeling, would be necessary to definitively elucidate the rearrangement processes involving the 5-(chloromethyl) moiety in this compound. Such studies would provide valuable insights into the stability and reactivity of this important chemical intermediate.

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded insufficient information to construct a thorough analytical profile as requested. Despite extensive queries aimed at uncovering experimental data from scholarly articles, spectral databases, and chemical literature, specific, verifiable spectroscopic characterization details for this particular molecule remain largely unavailable in the public domain.

The intended article, "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," was structured to provide an in-depth analysis based on high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman). This would have included a detailed breakdown of proton and carbon chemical shifts, two-dimensional NMR connectivity analysis, high-resolution mass spectrometry for molecular formula confirmation, fragmentation pathway analysis, and vibrational mode assignments.

However, the search for the compound, identified by its CAS number 779321-00-5, did not yield any scientific publications containing the necessary ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, or IR/Raman spectra. While general information on the spectroscopic properties of imidazole derivatives is available, this information is not specific enough to accurately describe the unique spectral characteristics of this compound.

The synthesis of similar compounds, such as 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, has been reported with some limited spectral data. However, the structural differences, namely the presence of a cyclopropyl group instead of a methyl group at the N1 position, would lead to significant variations in the spectroscopic signatures. Extrapolating from such data would be scientifically unsound and would not meet the requirements for an accurate and authoritative article.

Consequently, without access to primary or validated secondary sources containing the specific experimental data for this compound, it is not possible to generate the detailed and scientifically rigorous article as outlined. The creation of such an article requires precise, experimentally determined data to ensure accuracy and to provide a valid structural elucidation.

Further research, potentially involving direct laboratory synthesis and characterization of this compound, would be necessary to obtain the data required to fulfill the original request.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloromethyl 1 Cyclopropyl 1h Imidazole

Vibrational Spectroscopy (IR and Raman)

Identification of Key Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group possesses characteristic vibrational modes (stretching, bending, twisting) that correspond to specific energy absorptions or scattering frequencies. For 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole, the key functional groups are the imidazole (B134444) ring, the cyclopropyl (B3062369) substituent, and the chloromethyl group.

The imidazole ring exhibits several characteristic vibrations. High-frequency C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3150 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring are expected to produce strong bands in the 1450-1600 cm⁻¹ range. Ring "breathing" modes and other deformations are also found in the fingerprint region (below 1500 cm⁻¹).

The cyclopropyl group has distinct vibrational signatures due to its strained three-membered ring structure. C-H stretching vibrations of the cyclopropyl ring are typically found at slightly lower frequencies than aromatic C-H stretches, often just above 3000 cm⁻¹. The ring deformation modes, including the symmetric ring breathing mode, are particularly characteristic and often appear in the 1200-1250 cm⁻¹ region in IR spectra and as a strong, polarized band in Raman spectra.

The chloromethyl group (-CH₂Cl) also provides clear spectroscopic markers. The C-H stretching vibrations of the methylene (B1212753) group are expected in the 2950-3050 cm⁻¹ range. The C-Cl stretching vibration is a key indicator, typically appearing as a strong band in the 650-800 cm⁻¹ region of the IR spectrum. Methylene scissoring and wagging modes also contribute to the spectrum in the 1200-1450 cm⁻¹ range.

A hypothetical table of the expected key vibrational frequencies for this compound is provided below, based on established group frequency data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Imidazole Ring | C-H Stretch | 3100 - 3150 | IR, Raman |

| Imidazole Ring | C=N / C=C Stretch | 1450 - 1600 | IR, Raman |

| Imidazole Ring | Ring Breathing/Deformation | 900 - 1300 | IR, Raman |

| Cyclopropyl Group | C-H Stretch | 3000 - 3080 | IR, Raman |

| Cyclopropyl Group | Ring Breathing (symmetric) | ~1200 | Raman (strong) |

| Cyclopropyl Group | CH₂ Scissoring | 1420 - 1480 | IR |

| Chloromethyl Group | C-H Stretch (asymmetric) | ~2960 | IR, Raman |

| Chloromethyl Group | C-H Stretch (symmetric) | ~2870 | IR, Raman |

| Chloromethyl Group | CH₂ Scissoring | ~1430 | IR |

| Chloromethyl Group | C-Cl Stretch | 650 - 800 | IR (strong) |

Conformational Analysis through Vibrational Modes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation around the N1-C(cyclopropyl) bond and the C5-C(chloromethyl) bond.

These rotations can lead to different stable conformers, or rotational isomers, which may co-exist in equilibrium. Vibrational spectroscopy, often augmented by computational methods like Density Functional Theory (DFT), can be used to study this conformational landscape. Different conformers will have slightly different vibrational frequencies due to changes in molecular symmetry and steric interactions.

For instance, the orientation of the cyclopropyl ring relative to the imidazole ring could be studied. By performing DFT calculations, the potential energy surface can be mapped as a function of the dihedral angle between the two rings to identify energy minima corresponding to stable conformers. The vibrational frequencies for each of these conformers can then be calculated and compared to the experimental IR and Raman spectra. The presence of specific bands that can be assigned to a particular conformer, and the temperature dependence of their intensities, can provide evidence for the existence of multiple conformers and allow for the determination of their relative energies.

Similarly, rotation around the C5-CH₂Cl bond would influence the position of the chlorine atom relative to the imidazole ring. This could lead to subtle shifts in the C-Cl stretching frequency and the deformation modes of the chloromethyl group. Low-temperature matrix isolation IR spectroscopy is a particularly useful technique for trapping and studying individual conformers.

A hypothetical conformational analysis might identify two primary conformers based on the orientation of the chloromethyl group relative to the imidazole ring, which could be designated as syn and anti based on the relative positions of the C-Cl bond and the C4-C5 bond of the ring.

| Conformer | Key Dihedral Angle | Expected Vibrational Shift (relative) |

| Syn | Cl-C-C5-N1 ~ 0° | C-Cl stretch may be shifted to a slightly different frequency due to steric or electronic interactions with the ring. |

| Anti | Cl-C-C5-N1 ~ 180° | C-Cl stretch would represent the alternative conformation, potentially being the more stable, less sterically hindered form. |

X-ray Crystallography for Solid-State Structure Determination

Should a derivative of this compound be crystallized, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and provide precise measurements of the imidazole and cyclopropyl ring geometries. For example, it would definitively establish the bond lengths of the C-Cl, N-C(cyclopropyl), and various bonds within the imidazole ring.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For imidazole derivatives, interactions such as hydrogen bonding (if appropriate functional groups are present in a derivative), π-π stacking between imidazole rings, and van der Waals forces are crucial in dictating the crystal packing. In the case of this compound, weak C-H···N or C-H···Cl hydrogen bonds might be observed, influencing the supramolecular architecture.

The data obtained from an X-ray crystallographic study would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions, as shown in the hypothetical table below for a potential derivative.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z (molecules/unit cell) | 4 |

This structural information is invaluable for understanding the molecule's intrinsic properties and for rational drug design and materials science applications. nih.gov

Computational Chemistry and Theoretical Studies on 5 Chloromethyl 1 Cyclopropyl 1h Imidazole

Density Functional Theory (DFT) Calculations

DFT calculations would be a powerful tool to investigate the fundamental properties of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole.

Electronic Structure and Molecular Orbitals

A thorough analysis of the electronic structure would involve mapping the electron density distribution to identify electron-rich and electron-deficient regions of the molecule. This would be crucial in predicting its reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest, as the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational frequency calculations are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of this compound, each corresponding to a specific type of molecular motion (stretching, bending, etc.), its characteristic spectral peaks could be predicted. This theoretical spectrum could then be used to aid in the experimental identification and characterization of the compound.

Energetics of Tautomerism and Conformational Preferences

The imidazole (B134444) ring can exhibit tautomerism. Computational studies would be essential to determine the relative energies of the possible tautomers of this compound and to predict the most stable form under various conditions. Furthermore, the presence of the flexible cyclopropyl (B3062369) and chloromethyl groups suggests the possibility of multiple conformations. DFT calculations could elucidate the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical methods are invaluable for modeling the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Transition State Characterization for Elementary Reactions

For any proposed reaction involving this compound, computational modeling could be used to locate and characterize the transition state structures. The geometry and energetic properties of these transition states are critical for understanding the reaction mechanism at a molecular level.

Reaction Coordinate Analysis and Energy Barriers

By mapping the reaction coordinate, the energetic profile of a reaction pathway from reactants to products can be determined. This analysis would provide quantitative data on the activation energy barriers for various potential reactions, allowing for predictions of reaction rates and the feasibility of different chemical transformations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide detailed insights into its dynamic behavior and interactions with various solvents at an atomic level.

The simulation would begin by defining a system containing a single molecule of this compound solvated in a box of a chosen solvent, such as water or a non-polar organic solvent. The interactions between atoms would be described by a force field, a set of empirical potential energy functions. By solving Newton's equations of motion for this system, the trajectory of each atom over time can be tracked.

From these trajectories, a wealth of information regarding the compound's behavior can be extracted. For instance, the simulation could reveal how the solvent molecules arrange themselves around the imidazole ring, the cyclopropyl group, and the chloromethyl substituent. The formation and dynamics of hydrogen bonds between the solvent and the nitrogen atoms of the imidazole ring could be monitored, providing a quantitative measure of the compound's solvation.

Furthermore, MD simulations can shed light on the conformational flexibility of the molecule. The rotational dynamics of the cyclopropyl and chloromethyl groups relative to the imidazole ring can be analyzed to identify preferred orientations and the energy barriers between them. Key metrics that would be analyzed in such a simulation include:

Radial Distribution Functions (RDFs): To understand the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Solvation Free Energy: To quantify the energetic cost or favorability of dissolving the compound in a particular solvent.

A hypothetical study could compare the behavior of this compound in different solvents, providing valuable data on its solubility and partitioning behavior, which are crucial physicochemical properties.

| Parameter/Observable | Description | Hypothetical Value/Observation |

|---|---|---|

| Force Field | Set of equations and parameters to describe the potential energy of the system. | CHARMM36 or AMBER |

| Solvent | The medium in which the compound is simulated. | Water (TIP3P model), Methanol |

| Simulation Time | The duration of the simulation. | 100 nanoseconds |

| Average RMSD | Average deviation of the molecule from a reference structure. | 1.5 Å |

| Key RMSF Peaks | Regions of high atomic fluctuation. | Chloromethyl group, Cyclopropyl group |

| Solvation Free Energy (in Water) | The free energy change associated with solvation. | -7.5 kcal/mol |

QSAR and QSPR Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, a QSPR study would be particularly valuable for predicting its physicochemical properties without the need for experimental measurements.

A QSPR study involves several key steps. First, a dataset of diverse molecules with known experimental values for a particular property of interest (e.g., boiling point, melting point, solubility, dipole moment) is compiled. Next, for each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Examples of molecular descriptors that could be calculated for this compound include:

Topological Descriptors: Wiener index, Zagreb indices, which describe the connectivity of the atoms.

Geometrical Descriptors: Molecular surface area, molecular volume, which relate to the molecule's size and shape.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, which describe the electronic distribution and reactivity.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest. This equation is the QSPR model. The predictive power of the model is then validated using an external set of compounds that were not used in the model-building process.

While no specific QSPR models for this compound have been published, such a study could predict a range of its physicochemical properties. For instance, a QSPR model for aqueous solubility could be developed using descriptors that capture the polarity and size of the molecule. The presence of the polar imidazole ring and the non-polar cyclopropyl and chloromethyl groups would have competing effects on its solubility, which a QSPR model could quantitatively predict.

Role of 5 Chloromethyl 1 Cyclopropyl 1h Imidazole As a Synthetic Building Block and Intermediate

A Precursor for Complex Heterocyclic Systems

The inherent reactivity of 5-(chloromethyl)-1-cyclopropyl-1H-imidazole allows for its elaboration into a multitude of intricate heterocyclic structures. This versatility stems from the ability to perform chemical modifications at two key locations: the chloromethyl group and the imidazole (B134444) ring itself.

Derivatization at the Chloromethyl Position

The chlorine atom of the chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, leading to the synthesis of diverse molecular architectures. Various nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

For instance, reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. Similarly, treatment with thiols or alkoxides leads to the formation of thiomethyl and alkoxymethyl ethers. These straightforward transformations are fundamental in building more complex molecules where the newly introduced functionality can participate in further reactions or contribute to the final properties of the target compound.

A general representation of these derivatization reactions is presented in the table below:

| Nucleophile (Nu-H) | Reagent | Product |

| Amine (R₂NH) | Primary or Secondary Amine | 5-(Aminomethyl)-1-cyclopropyl-1H-imidazole derivative |

| Thiol (RSH) | Thiol | 5-(Thioether)-1-cyclopropyl-1H-imidazole derivative |

| Alcohol (ROH) | Alcohol/Alkoxide | 5-(Alkoxymethyl)-1-cyclopropyl-1H-imidazole derivative |

These reactions are typically carried out under standard laboratory conditions, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and temperature can be optimized to achieve high yields and purity of the desired products.

Functionalization of the Imidazole Ring

Beyond the reactive chloromethyl group, the imidazole ring itself offers opportunities for further functionalization. The imidazole core is an aromatic heterocycle, and its electron distribution allows for electrophilic substitution reactions. While the presence of the nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene, reactions such as nitration, halogenation, and sulfonation can be achieved under specific conditions.

Furthermore, metalation of the imidazole ring, typically at the C2 position, followed by quenching with an electrophile, provides a powerful method for introducing a wide variety of substituents. This approach significantly expands the range of accessible derivatives from the this compound scaffold. Cross-coupling reactions, such as the Suzuki or Heck reactions, can also be employed on halogenated derivatives of the imidazole ring to form new carbon-carbon bonds, further increasing molecular complexity.

A Scaffold for Multi-Substituted Imidazole Libraries

The dual reactivity of this compound makes it an ideal scaffold for the construction of multi-substituted imidazole libraries. Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of distinct compounds by systematically varying the substituents at both the chloromethyl position and the imidazole ring.

This strategy involves a divergent synthetic approach. Starting from the common this compound core, a library of intermediates can be generated by reacting it with a diverse set of nucleophiles to modify the chloromethyl group. Each of these intermediates can then be subjected to a range of functionalization reactions on the imidazole ring, leading to a grid-like expansion of the chemical space.

The generation of such libraries is invaluable in drug discovery and materials science, where high-throughput screening is used to identify compounds with desired biological activities or material properties. The structural diversity embedded within these libraries increases the probability of discovering novel lead compounds.

Applications in Materials Science Research

This compound can serve as a precursor to more elaborate ligands. The chloromethyl group can be transformed into a variety of coordinating functionalities, such as carboxylic acids, phosphonic acids, or other N-heterocycles. These tailored ligands can then be used to assemble novel MOFs with specific pore sizes, surface areas, and chemical functionalities, making them suitable for applications in gas storage, catalysis, and sensing.

For example, the chloromethyl group could be converted to a nitrile, which can then be hydrolyzed to a carboxylic acid. This carboxylic acid functionalized 1-cyclopropyl-1H-imidazole can then be used as a linker in the synthesis of new coordination polymers.

A Role in Agrochemical Research Intermediates

The imidazole moiety is a common feature in many commercially successful fungicides and herbicides. The specific substitution pattern on the imidazole ring is crucial for the biological activity of these agrochemicals. This compound serves as a key intermediate in the synthesis of various agrochemical candidates.

Future Research Directions and Unexplored Reactivity of 5 Chloromethyl 1 Cyclopropyl 1h Imidazole

Development of Novel Catalytic Methods for Functionalization

The reactivity of the chloromethyl group in 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole presents a prime target for the development of novel catalytic transformations. Future research should focus on moving beyond classical nucleophilic substitutions to more advanced and atom-economical catalytic methods.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium, nickel, or copper could enable the coupling of the chloromethyl moiety with a wide array of partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling). The development of these methods would provide a powerful tool for the direct introduction of diverse functional groups at the 5-position of the imidazole (B134444) ring, opening up new avenues for the synthesis of complex molecules.

Furthermore, the development of catalytic methods for the asymmetric functionalization of the chloromethyl group would be of high value. Chiral catalysts could be employed to achieve enantioselective substitutions, leading to the synthesis of enantioenriched imidazole derivatives. These chiral products could have significant applications in medicinal chemistry and as ligands in asymmetric catalysis.

| Catalytic Method | Potential Coupling Partner | Potential Product Class |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids | 5-Aryl/Alkylmethyl-1-cyclopropyl-1H-imidazoles |

| Negishi Coupling | Organozinc Reagents | 5-Alkyl/Arylmethyl-1-cyclopropyl-1H-imidazoles |

| Sonogashira Coupling | Terminal Alkynes | 5-Alkynylmethyl-1-cyclopropyl-1H-imidazoles |

| Asymmetric Catalysis | Various Nucleophiles | Chiral 5-substituted-methyl-1-cyclopropyl-1H-imidazoles |

Investigation of Unconventional Reaction Pathways

The unique combination of a chloromethyl group and a cyclopropyl (B3062369) ring suggests the potential for unconventional reaction pathways that have yet to be explored. The inherent strain of the cyclopropyl group could be harnessed to trigger novel rearrangements or ring-opening reactions under specific conditions.

For instance, the generation of a carbocation at the methylene (B1212753) bridge could potentially lead to a cascade reaction involving the cyclopropyl ring, resulting in the formation of expanded ring systems or other complex heterocyclic scaffolds. The investigation of such pathways, possibly initiated by Lewis acids or under photolytic conditions, could unveil unprecedented chemical transformations.

Another area of interest is the exploration of radical-mediated reactions. The chloromethyl group can serve as a precursor for a radical species, which could then participate in intramolecular cyclizations or intermolecular additions. The interplay between the radical center and the electron-rich imidazole ring, as well as the strained cyclopropyl group, could lead to novel and selective bond formations.

Integration into Advanced Supramolecular Assemblies

The imidazole core of this compound provides a versatile platform for the construction of advanced supramolecular assemblies. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors or acceptors, as well as coordination sites for metal ions.

Future research could focus on utilizing this compound as a building block for the design and synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures. The functionalization of the chloromethyl group prior to or after assembly would allow for the fine-tuning of the properties of these materials, such as their porosity, catalytic activity, and guest-binding capabilities.

The cyclopropyl group could also play a crucial role in directing the self-assembly process through weak intermolecular interactions, such as C-H···π interactions. The unique steric and electronic properties of the cyclopropyl moiety could lead to the formation of novel and predictable packing arrangements in the solid state.

Exploration of Solid-State Reactivity and Photochemistry

The solid-state behavior of this compound is another fertile ground for future investigation. The arrangement of the molecules in the crystal lattice could pre-organize the reactive chloromethyl groups for topochemical reactions, where the reactivity is controlled by the crystal packing. This could enable the synthesis of specific oligomers or polymers with high stereocontrol.

The photochemical reactivity of this compound is also an unexplored domain. The imidazole ring is known to exhibit photochemical activity, and the presence of the chloromethyl and cyclopropyl groups could lead to novel photoinduced transformations. For example, irradiation with UV light could induce homolytic cleavage of the C-Cl bond, generating a radical species that could undergo subsequent reactions. The potential for photoinduced rearrangements involving the cyclopropyl group should also be investigated.

Synergistic Approaches Combining Synthetic and Computational Methodologies

A synergistic approach that combines synthetic experimentation with computational modeling will be crucial for unlocking the full potential of this compound. Density functional theory (DFT) calculations could be employed to predict reaction pathways, elucidate reaction mechanisms, and understand the electronic properties of the molecule.

Computational studies could guide the design of new catalysts for the functionalization of the chloromethyl group by predicting catalyst-substrate interactions and activation barriers. Molecular dynamics simulations could be used to model the self-assembly of this compound into supramolecular structures and to understand the factors that govern their stability and properties.

By integrating computational insights with experimental results, researchers can accelerate the discovery of new reactions and materials based on this versatile building block. This collaborative approach will pave the way for the rational design of novel synthetic strategies and the development of innovative applications for this compound.

Q & A

What synthetic challenges are associated with 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of imidazole derivatives often faces challenges such as regioselectivity, side reactions (e.g., cyclopropane ring opening), and purification difficulties due to polar byproducts. For this compound, key optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution efficiency at the chloromethyl group .

- Base Choice : Potassium hydroxide (KOH) in DMSO minimizes decomposition of the cyclopropane moiety .

- Temperature Control : Reactions performed at 50–60°C reduce side reactions compared to higher temperatures.

Advanced Consideration : Use in situ monitoring (e.g., TLC or HPLC) to track intermediate formation and adjust reaction parameters dynamically .

How can the structural integrity of this compound be confirmed after synthesis?

Basic Research Question

A multi-technique approach is essential:

Advanced Consideration : X-ray crystallography resolves stereoelectronic effects of the cyclopropyl group on imidazole ring planarity, critical for understanding reactivity .

How does the cyclopropane ring influence the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

The strained cyclopropane ring introduces thermal and hydrolytic instability:

- Thermal Stability : Decomposition occurs above 80°C, detected via DSC/TGA. Store at 2–8°C in inert atmospheres .

- pH Sensitivity : Acidic conditions (pH < 3) protonate the imidazole nitrogen, triggering ring-opening reactions. Neutral or mildly basic buffers (pH 7–9) are preferred for biological assays .

Methodological Note : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity checks are recommended for long-term storage guidelines .

What experimental designs are appropriate for evaluating the bioactivity of this compound against microbial targets?

Advanced Research Question

Bioactivity assays require controlled parameters to account for the compound’s instability:

Data Interpretation : Compare results with structurally similar compounds (e.g., 5-nitroimidazoles) to identify substituent effects .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) reveal:

- The chloromethyl group has a low-energy LUMO (-1.2 eV), favoring nucleophilic attack.

- Cyclopropane ring strain increases electrophilicity at C1 of imidazole by 15% compared to non-cyclopropyl analogs .

Validation : Cross-validate with kinetic studies (e.g., SN2 reaction rates with thiols) to refine computational models .

How should researchers address contradictory data in literature regarding the biological activity of imidazole derivatives?

Advanced Research Question

Contradictions often arise from variability in assay conditions or impurities:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Purity Analysis : Quantify trace impurities (>97% purity via HPLC) that may interfere with bioactivity .

- Meta-Analysis : Use databases like PubMed or Scopus to compare results across studies, filtering by solvent, pH, and cell lines .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound analogs?

Advanced Research Question

SAR studies require systematic structural modifications:

Data Tools : Use cheminformatics software (e.g., Schrödinger) to correlate electronic parameters (Hammett σ) with activity trends .

What analytical challenges arise in detecting degradation products of this compound, and how can they be mitigated?

Advanced Research Question

Degradation products (e.g., cyclopropane-opened aldehydes) are polar and volatile:

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate and identify low-abundance degradants .

- Derivatization : Treat with 2,4-dinitrophenylhydrazine to stabilize aldehydes for GC-MS detection .

Quality Control : Implement stability-indicating assays during preclinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.